molecular formula C22H19FN4OS B14102531 N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14102531
M. Wt: 406.5 g/mol
InChI Key: UJGYMYBFPFXCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole moiety. Finally, the benzyl and methyl groups are introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target molecules.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-methyl-1H-pyrazole-5-carboxamide include:

  • N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one
  • N-benzyl-3-[(4-fluorophenyl)sulfonyl]-N-phenylpropanamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H19FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,25,26)

InChI Key

UJGYMYBFPFXCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.